![molecular formula C21H23N3O3S2 B3206512 3-(2-(4-methylphenylsulfonamido)thiazol-4-yl)-N-phenethylpropanamide CAS No. 1040669-76-8](/img/structure/B3206512.png)
3-(2-(4-methylphenylsulfonamido)thiazol-4-yl)-N-phenethylpropanamide
Overview
Description
3-(2-(4-methylphenylsulfonamido)thiazol-4-yl)-N-phenethylpropanamide, also known as MPTP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MPTP is a thiazole derivative that has been synthesized through a multistep process.
Scientific Research Applications
Antioxidant Activity
Thiazole derivatives have been found to exhibit antioxidant activity . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.
Analgesic Activity
Compounds related to the thiazole scaffold have been reported to act as analgesics . Analgesics are medicines that are used to relieve pain.
Anti-inflammatory Activity
Thiazole derivatives have also been reported to have anti-inflammatory properties . Anti-inflammatory drugs are used to treat inflammation, a condition that can lead to pain, discomfort, and tissue damage.
Antimicrobial Activity
Thiazole compounds have been found to have antimicrobial properties . Antimicrobial substances inhibit the growth of microorganisms like bacteria, fungi, and protozoans.
Antifungal Activity
Thiazole derivatives have been reported to act as antifungal agents . Antifungal drugs are used to treat fungal infections, which can occur in any part of the body.
Antiviral Activity
Thiazole compounds have been found to have antiviral properties . Antiviral drugs are a class of medication used specifically for treating viral infections.
Diuretic Activity
Thiazole derivatives have been reported to act as diuretics . Diuretics help the body get rid of excess fluid, mainly water and sodium.
Antitumor or Cytotoxic Activity
Thiazole compounds have been found to have antitumor or cytotoxic properties . These compounds can inhibit the growth of tumors and can kill tumor cells.
properties
IUPAC Name |
3-[2-[(4-methylphenyl)sulfonylamino]-1,3-thiazol-4-yl]-N-(2-phenylethyl)propanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O3S2/c1-16-7-10-19(11-8-16)29(26,27)24-21-23-18(15-28-21)9-12-20(25)22-14-13-17-5-3-2-4-6-17/h2-8,10-11,15H,9,12-14H2,1H3,(H,22,25)(H,23,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKKLEVUPSJHRSP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=NC(=CS2)CCC(=O)NCCC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-(4-methylphenylsulfonamido)thiazol-4-yl)-N-phenethylpropanamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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